molecular formula C17H21N5O2 B7677891 N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide

Cat. No.: B7677891
M. Wt: 327.4 g/mol
InChI Key: VJUOXRKPCDABRQ-UHFFFAOYSA-N
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Description

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide, commonly known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent anti-tumor properties and has been investigated for its ability to inhibit a range of kinases that are involved in cancer cell proliferation and survival.

Mechanism of Action

CPI-455 acts as a competitive inhibitor of several kinases, including CDK2, CDK9, and GSK3β. By inhibiting these kinases, CPI-455 disrupts the signaling pathways that are involved in cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been shown to exhibit potent anti-tumor properties in a range of cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. CPI-455 has also been shown to inhibit tumor growth in several animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of CPI-455 is its potent anti-tumor properties, which make it a promising candidate for cancer therapy. However, one limitation of CPI-455 is its specificity for a limited number of kinases, which may limit its effectiveness in treating certain types of cancer.

Future Directions

There are several potential future directions for research on CPI-455. One area of interest is the development of combination therapies that incorporate CPI-455 with other anti-cancer agents. Another area of interest is the investigation of CPI-455 in combination with immunotherapies, which may enhance the anti-tumor immune response. Additionally, further studies are needed to investigate the potential of CPI-455 in treating specific types of cancer, as well as its potential for use in combination with other targeted therapies.

Synthesis Methods

The synthesis of CPI-455 involves a multi-step process that includes the condensation of 6-methyl-2-propoxypyridine-3-carboxylic acid with 4-cyano-1-propan-2-ylpyrazole, followed by the addition of a cyano group to the pyrazole ring. The final step involves the addition of an amide group to the pyridine ring to yield CPI-455.

Scientific Research Applications

CPI-455 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor properties in a range of cancer cell lines, including breast, lung, and colon cancer. CPI-455 has been investigated for its ability to inhibit several kinases, including CDK2, CDK9, and GSK3β, which are involved in cancer cell proliferation and survival.

Properties

IUPAC Name

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-5-8-24-17-14(7-6-12(4)19-17)16(23)20-15-13(9-18)10-22(21-15)11(2)3/h6-7,10-11H,5,8H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUOXRKPCDABRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=N1)C)C(=O)NC2=NN(C=C2C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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